4-(Methanesulfonyl)benzoyl chloride

Catalog No.
S729682
CAS No.
40913-92-6
M.F
C8H7ClO3S
M. Wt
218.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methanesulfonyl)benzoyl chloride

CAS Number

40913-92-6

Product Name

4-(Methanesulfonyl)benzoyl chloride

IUPAC Name

4-methylsulfonylbenzoyl chloride

Molecular Formula

C8H7ClO3S

Molecular Weight

218.66 g/mol

InChI

InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3

InChI Key

IPEIDGXNXFPGBG-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)Cl

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)Cl

Synthesis:

-(Methanesulfonyl)benzoyl chloride is an intermediate used in the synthesis of various organic compounds. It can be prepared through the reaction of 4-aminobenzoyl chloride with methanesulfonyl chloride in the presence of a suitable base, such as pyridine.

Modification of Biomolecules:

This compound has been employed for the modification of biomolecules, such as proteins and carbohydrates. The attachment of the 4-(methylsulfonyl)benzoyl group (also known as mesyl group) to biomolecules can alter their properties, including solubility, stability, and biological activity. []

4-(Methanesulfonyl)benzoyl chloride is an organic compound with the molecular formula C₈H₇ClO₃S and a CAS number of 40913-92-6. It is characterized by the presence of a benzoyl chloride group attached to a methanesulfonyl moiety. The compound appears as a white to light yellow solid and has a melting point in the range of 131-133 °C . It is classified as a sulfonamide derivative and is notable for its reactive chlorobenzoyl functional group, which allows it to participate in various

4-(Methanesulfonyl)benzoyl chloride is likely to be a hazardous compound due to the presence of the acyl chloride group. Potential hazards include:

  • Skin and eye corrosive: Can cause severe irritation and burns upon contact [].
  • Lachrymator: Irritates the mucous membranes of the eyes, causing tearing [].
  • Toxic by inhalation: Exposure to the fumes can cause respiratory problems [].
  • Reacts violently with water: Releases hydrochloric acid fumes, which are toxic and corrosive [].

  • Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide derivatives or esters.
  • Acylation Reactions: It can act as an acylating agent, introducing the benzoyl moiety into various substrates, which is useful in synthesizing complex organic molecules.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 4-(methanesulfonyl)benzoic acid and hydrochloric acid .

The synthesis of 4-(Methanesulfonyl)benzoyl chloride typically involves the following steps:

  • Preparation of Methanesulfonyl Chloride: This can be synthesized from methanesulfonic acid and thionyl chloride.
  • Acylation Reaction: The methanesulfonyl chloride is reacted with benzoyl chloride under controlled conditions to yield 4-(Methanesulfonyl)benzoyl chloride.
  • Purification: The crude product may be purified through recrystallization or chromatography techniques to achieve the desired purity level .

4-(Methanesulfonyl)benzoyl chloride has several applications:

  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those involving sulfonamide structures.
  • Chemical Research: Utilized in research for developing new chemical entities with potential biological activity.
  • Material Science: It may be used in creating specialized polymers or materials due to its reactive functional groups .

Interaction studies involving 4-(Methanesulfonyl)benzoyl chloride primarily focus on its reactivity with nucleophiles. These studies help elucidate its potential role as an acylating agent in synthesizing biologically active compounds. The interactions can vary based on the nature of the nucleophile used, leading to different products with distinct biological activities.

4-(Methanesulfonyl)benzoyl chloride shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
4-(Chloromethyl)benzoyl chlorideBenzoyl chloride derivativeContains a chloromethyl group that can undergo substitution
4-(Methanesulfonyl)-2-nitrobenzoyl chlorideNitro-substituted benzoyl derivativeContains a nitro group that may influence reactivity and polarity
4-(Methylsulfonyl)benzenesulfonyl chlorideSulfonamide derivativeFeatures an additional sulfonamide group enhancing solubility

Uniqueness

What sets 4-(Methanesulfonyl)benzoyl chloride apart from these similar compounds is its specific combination of both a methanesulfonyl group and a benzoyl chloride moiety, which provides unique reactivity patterns not found in other derivatives. This specificity allows for targeted applications in pharmaceutical synthesis and chemical research.

4-(Methanesulfonyl)benzoyl chloride is definitively identified through its Chemical Abstracts Service registry number 40913-92-6, which serves as its unique chemical identifier in scientific databases and regulatory frameworks. The compound possesses the molecular formula C₈H₇ClO₃S and exhibits a molecular weight of 218.66 grams per mole. Its structural representation through the Simplified Molecular Input Line Entry System notation is O=C(Cl)C1=CC=C(S(=O)(C)=O)C=C1, which clearly delineates the spatial arrangement of functional groups within the molecule.

The compound's International Union of Pure and Applied Chemistry International Chemical Identifier provides additional structural specificity: InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3. This systematic identifier enables precise chemical database searches and structural verification across international scientific platforms. The corresponding International Chemical Identifier Key, IPEIDGXNXFPGBG-UHFFFAOYSA-N, serves as a condensed hash representation of the molecular structure.

Physical property data indicates that 4-(Methanesulfonyl)benzoyl chloride typically manifests as a white to light yellow solid under standard conditions. The compound exhibits a melting point range of 131-133 degrees Celsius, demonstrating its crystalline nature and thermal stability within this temperature range. The molecular structure incorporates both hydrophobic aromatic regions and polar functional groups, contributing to its solubility characteristics in various organic solvents.

PropertyValueReference
Chemical Abstracts Service Number40913-92-6
Molecular FormulaC₈H₇ClO₃S
Molecular Weight218.66 g/mol
Melting Point131-133°C
Physical StateWhite to light yellow solid

Nomenclature and synonyms

The systematic nomenclature of 4-(Methanesulfonyl)benzoyl chloride reflects its structural composition and functional group arrangement according to International Union of Pure and Applied Chemistry conventions. The compound is officially designated as 4-(methylsulfonyl)benzoyl chloride, emphasizing the para-substitution pattern of the methylsulfonyl group relative to the benzoyl chloride moiety. This systematic naming convention ensures unambiguous identification across scientific literature and regulatory documents.

Alternative nomenclature variations include para-methanesulfonylbenzoyl chloride, which employs the traditional para designation to indicate the 1,4-substitution pattern on the benzene ring. The compound is also recognized as benzoyl chloride, 4-(methylsulfonyl)-, following the Chemical Abstracts Service indexing methodology that prioritizes the principal functional group. Additional synonymous designations encompass 4-methylsulfonylbenzoyl chloride and para-(methylsulfonyl)benzoyl chloride, both of which maintain chemical accuracy while offering nomenclature flexibility.

The methanesulfonyl substituent is occasionally referenced using alternative terminology, including methylsulfonyl and mesyl, though the latter abbreviation contradicts the requirement for full nomenclature usage. International chemical databases recognize 4-(methylsulphonyl)benzoyl chloride as an accepted variant, accommodating British English spelling conventions for sulfur-containing compounds. These nomenclature variations facilitate comprehensive literature searches and ensure accessibility across diverse chemical databases and regulatory frameworks.

Commercial suppliers and chemical vendors frequently employ streamlined nomenclature for practical applications, including 4-methanesulfonylbenzoyl chloride and para-methanesulfonylbenzoyl chloride. The compound's registry in major chemical databases under multiple synonymous entries enhances its discoverability and supports accurate cross-referencing in scientific publications and patent literature.

Historical context and development

The development of 4-(Methanesulfonyl)benzoyl chloride emerges from the broader historical progression of aromatic substitution chemistry and the systematic exploration of functionalized benzoyl chlorides during the twentieth century. The synthetic methodologies leading to this compound evolved from fundamental advances in sulfonylation reactions and the controlled introduction of multiple functional groups onto aromatic systems. Early pharmaceutical research programs recognized the potential of combining acyl chloride reactivity with sulfonyl functionality to create versatile synthetic intermediates.

Patent literature reveals significant development activity in the synthesis of related methylsulfonyl-substituted benzoyl chlorides, particularly in contexts related to pharmaceutical intermediate preparation. The Chinese patent CN106565557A, published in 2016, describes systematic approaches for synthesizing 2-nitro-4-methylsulfonyl benzoyl chloride derivatives, demonstrating the continued industrial interest in this class of compounds. These developments highlight the evolution from laboratory-scale preparations to optimized industrial processes capable of producing high-purity materials with improved yields.

The historical trajectory of 4-(Methanesulfonyl)benzoyl chloride synthesis intersects with advances in medicinal chemistry, where researchers sought to develop acylating agents capable of modifying biomolecules with enhanced selectivity and stability. Drug development programs, particularly those targeting guanidine-based therapeutics like cariporide, incorporated methylsulfonyl-substituted benzoyl chlorides as key synthetic intermediates. This pharmaceutical application drove improvements in synthetic methodology and purification techniques.

Contemporary research continues to expand the applications of 4-(Methanesulfonyl)benzoyl chloride in materials science and advanced organic synthesis. The compound's dual functionality enables participation in cascade reactions and multi-step synthetic sequences that were previously challenging to achieve with simpler acyl chlorides. Current industrial production methods emphasize environmental sustainability and process efficiency, reflecting broader trends in green chemistry implementation.

Classification within reactive acyl chlorides

4-(Methanesulfonyl)benzoyl chloride occupies a distinctive position within the broader category of reactive acyl chlorides, characterized by enhanced electrophilicity resulting from the electron-withdrawing influence of the methanesulfonyl substituent. The compound belongs to the aromatic acyl chloride subclass, distinguished from aliphatic variants by the presence of the benzene ring system and its associated electronic effects. The para-positioned methanesulfonyl group significantly modifies the electronic environment of the carbonyl carbon, increasing its susceptibility to nucleophilic attack compared to unsubstituted benzoyl chloride.

The classification framework established by the Organisation for Economic Co-operation and Development categorizes acid chlorides based on their structural features, reactivity patterns, and hydrolytic stability. Within this system, 4-(Methanesulfonyl)benzoyl chloride demonstrates characteristics consistent with highly reactive acid chlorides that undergo rapid hydrolysis in aqueous environments. The compound's reactivity profile exceeds that of simple alkyl acid chlorides due to the combined influence of aromatic conjugation and electron-withdrawing substituents.

Comparative analysis with other substituted benzoyl chlorides reveals that 4-(Methanesulfonyl)benzoyl chloride exhibits enhanced reactivity relative to electron-donating substituted variants but similar reactivity to other electron-withdrawing substituted derivatives. The methanesulfonyl group, with its strong electron-withdrawing character, activates the acyl chloride functionality toward nucleophilic substitution reactions while simultaneously influencing the compound's physical properties and solubility characteristics.

The dual functionality of 4-(Methanesulfonyl)benzoyl chloride enables its classification as both an acylating agent and a sulfonyl-containing synthetic intermediate. This dual nature distinguishes it from simple acyl chlorides and positions it as a valuable building block for complex molecule construction. The compound's reactivity encompasses traditional acyl chloride transformations while offering additional synthetic possibilities through the methanesulfonyl functionality.

Reactivity ClassCharacteristicsApplications
Aromatic Acyl ChloridesEnhanced electrophilicityAcylation reactions
Electron-withdrawing substitutedIncreased reactivityPharmaceutical synthesis
Dual-functional intermediatesMultiple reaction sitesComplex molecule assembly

Significance in synthetic organic chemistry

The significance of 4-(Methanesulfonyl)benzoyl chloride in synthetic organic chemistry stems from its versatile reactivity profile and its capacity to serve as a polyfunctional building block in complex molecular construction. The compound functions as an effective acylating agent for the modification of biomolecules, including proteins and carbohydrates, where the introduction of the methylsulfonylbenzoyl group can dramatically alter solubility, stability, and biological activity characteristics. This capability has established the compound as a valuable tool in chemical biology and pharmaceutical research.

Mechanistic studies reveal that 4-(Methanesulfonyl)benzoyl chloride participates in nucleophilic acyl substitution reactions through a well-characterized addition-elimination pathway. The initial nucleophilic attack occurs at the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride to yield the desired product. The electron-withdrawing methanesulfonyl group stabilizes the intermediate and accelerates the overall transformation, making reactions proceed under milder conditions compared to less activated acyl chlorides.

The compound's synthetic utility extends to the preparation of sulfonamide derivatives, where reaction with primary and secondary amines yields products with significant pharmaceutical relevance. These transformations demonstrate excellent chemoselectivity, with the acyl chloride functionality reacting preferentially while leaving the methanesulfonyl group intact for subsequent chemical manipulations. The resulting sulfonamide products often exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their non-sulfonylated analogs.

Industrial applications of 4-(Methanesulfonyl)benzoyl chloride encompass the synthesis of advanced materials and specialty chemicals where the combination of acyl and sulfonyl functionalities provides unique performance characteristics. The compound serves as a key intermediate in the production of pharmaceutical active ingredients, particularly those requiring precise functional group positioning and enhanced molecular stability. Contemporary research continues to explore novel applications in asymmetric synthesis and catalyst development, where the compound's structural features enable innovative approaches to stereoselective transformations.

XLogP3

1.7

Wikipedia

4-methanesulfonylbenzoyl chloride

Dates

Modify: 2023-08-15

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